2-Bromo-4-(3-hydroxypyrrolidin-1-yl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-(3-hydroxypyrrolidin-1-yl)benzaldehyde is a chemical compound with the molecular formula C₁₁H₁₂BrNO₂ and a molecular weight of 270.12 g/mol . This compound is characterized by the presence of a bromine atom, a hydroxypyrrolidine ring, and a benzaldehyde group. It is primarily used in research and development due to its unique chemical properties.
Preparation Methods
The synthesis of 2-Bromo-4-(3-hydroxypyrrolidin-1-yl)benzaldehyde can be achieved through various synthetic routes. One common method involves the use of a two-step, one-pot reduction and cross-coupling procedure . This method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with organometallic reagents. The reaction conditions typically involve the use of palladium catalysts and organolithium reagents to achieve the desired product.
Chemical Reactions Analysis
2-Bromo-4-(3-hydroxypyrrolidin-1-yl)benzaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
2-Bromo-4-(3-hydroxypyrrolidin-1-yl)benzaldehyde has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is employed in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Bromo-4-(3-hydroxypyrrolidin-1-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The bromine atom and hydroxypyrrolidine ring may also contribute to its binding affinity and specificity for certain targets .
Comparison with Similar Compounds
2-Bromo-4-(3-hydroxypyrrolidin-1-yl)benzaldehyde can be compared with other similar compounds, such as:
4-Bromo-2-(3-hydroxypyrrolidin-1-yl)benzaldehyde: This compound has a similar structure but differs in the position of the bromine atom and hydroxypyrrolidine ring.
2-Bromobenzaldehyde: This compound lacks the hydroxypyrrolidine ring, making it less complex and potentially less versatile in certain applications.
Properties
Molecular Formula |
C11H12BrNO2 |
---|---|
Molecular Weight |
270.12 g/mol |
IUPAC Name |
2-bromo-4-(3-hydroxypyrrolidin-1-yl)benzaldehyde |
InChI |
InChI=1S/C11H12BrNO2/c12-11-5-9(2-1-8(11)7-14)13-4-3-10(15)6-13/h1-2,5,7,10,15H,3-4,6H2 |
InChI Key |
ADMYCHYIIHBFCV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1O)C2=CC(=C(C=C2)C=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.